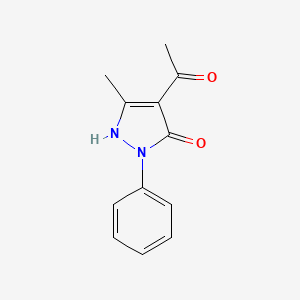

1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Vue d'ensemble

Description

“1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the linear formula C12H12O2N2 . It is a solid in form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A series of structurally diverse and biologically potent diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates has been synthesized by a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The compound reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis

The compound is a solid in form . The InChI key for this compound is LRVOFDVMZZYXLR-UHFFFAOYSA-N .Applications De Recherche Scientifique

Antimicrobial Activity

1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its derivatives exhibit significant antimicrobial activities. For instance, some compounds derived from it have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, such as Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, and Pseudomonas aeruginosa. Additionally, these compounds demonstrate antifungal activity against species like Fusarium oxysporum and Botrytis fabae (Bondock, Khalifa, & Fadda, 2011).

Fungicidal Activity

Derivatives of this compound, particularly those containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, have been found to inhibit Gibberella zeae, indicating their potential as fungicidal agents (Liu et al., 2012).

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of diverse heterocyclic compounds. It has been used in novel diastereoselective synthesis processes, contributing to the creation of various heterocyclic structures (Bondock, 2014).

Antiviral Activity

Research also indicates potential antiviral applications. Derivatives of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have been evaluated for their anti-HSV1 and anti-HAV-MBB activities, showing promise in this area (Attaby et al., 2006).

Anticancer Potential

Some novel chalcone derivatives synthesized using this compound have demonstrated potential as anti-cancer agents. These derivatives have shown inhibitory activities against various cancer cell lines, highlighting their potential in cancer therapy (Bhat et al., 2016).

Tyrosinase Inhibition

Studies have also explored the use of derivatives of this compound as tyrosinase inhibitors, which is significant in the context of treating conditions like hyperpigmentation (Zhou et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

4-acetyl-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZXQDLRICAIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333259 | |

| Record name | STK074598 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

CAS RN |

37703-59-6 | |

| Record name | STK074598 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

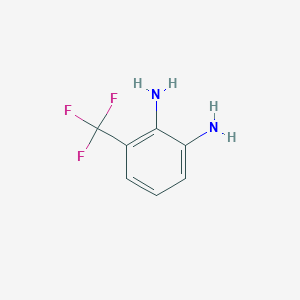

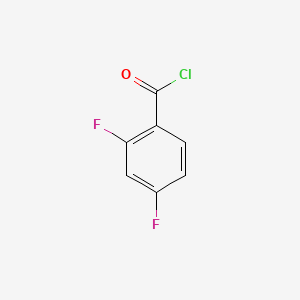

Synthesis routes and methods I

Procedure details

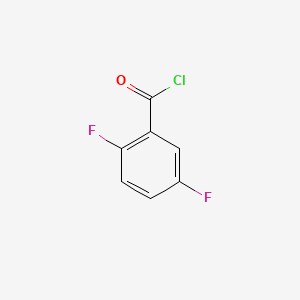

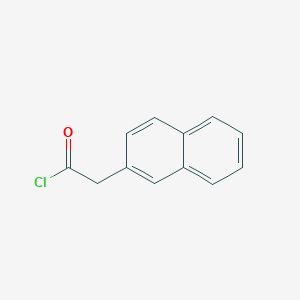

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)

![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)